molecular formula C9H9F2NO2 B3033695 2-Amino-2-(2,5-difluorophenyl)propanoic acid CAS No. 1134619-17-2

2-Amino-2-(2,5-difluorophenyl)propanoic acid

Cat. No.: B3033695
CAS No.: 1134619-17-2
M. Wt: 201.17 g/mol
InChI Key: XVZWLQXESCERMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,5-difluorophenyl)propanoic acid (CAS: 1134619-17-2) is a fluorinated aromatic amino acid derivative with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . Structurally, it features a propanoic acid backbone substituted with an amino group at the α-carbon and a 2,5-difluorophenyl moiety. The compound’s SMILES notation is CC(C1=C(C=CC(=C1)F)F)(C(=O)O)N, and its InChIKey is XVZWLQXESCERMO-UHFFFAOYSA-N . This molecule is utilized in pharmaceutical research as a building block for drug discovery, particularly in designing enzyme inhibitors or peptidomimetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,5-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11/h2-4H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWLQXESCERMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-difluorophenyl)propanoic acid typically involves the fluorination of a phenylalanine derivative. One common method is the reaction of 2,5-difluorobenzaldehyde with a suitable amino acid precursor under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is then subjected to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2,5-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluorophenyl group can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

(a) (R)-2-Amino-3-(2,5-difluorophenyl)propanoic Acid
  • CAS: 266360-61-6 | Molecular Formula: C₉H₉F₂NO₂
  • This positional isomer differs in the attachment of the amino group (position 3 vs. 2). The (R)-enantiomer is explicitly noted for its use in biochemical applications, such as chiral intermediates in peptide synthesis .
(b) (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride
  • CAS: 457654-89-6 | Molecular Formula: C₉H₁₀Cl₃NO₂
  • Replacing fluorine with chlorine increases molecular weight (270.54 g/mol ) and lipophilicity (Cl is more hydrophobic than F). The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies .

Fluorine Substituent Variations

(a) 3-Amino-3-(2,4-difluorophenyl)propanoic Acid (CAS: 412925-23-6)
  • Molecular Formula: C₉H₉F₂NO₂
  • The 2,4-difluoro substitution pattern creates distinct electronic effects compared to 2,5-difluoro. The meta-fluorine (position 5) in 2,5-difluoro derivatives may enhance π-stacking interactions in protein binding, whereas 2,4-substitution could alter dipole moments .
(b) (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid
  • Key Use : Intermediate in synthesizing HIV-1 capsid inhibitors.

Functional Group Modifications

(a) 2-Amino-1-(2,5-difluorophenyl)ethanone Hydrochloride (CAS: 1809595-09-2)
  • Molecular Formula: C₈H₇F₂NO·HCl
  • Replacing the propanoic acid with a ketone group eliminates hydrogen-bonding capability, reducing solubility but increasing membrane permeability .
(b) 2-[6-Ethyl-5-(4-methylphenyl)-3-oxo-1,4-thiazin-4-yl]propanoic Acid
  • Molecular Formula: C₁₅H₁₇NO₃S
  • The thiazine ring introduces conformational rigidity, which may enhance target selectivity in enzyme inhibition compared to flexible propanoic acid derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
2-Amino-2-(2,5-difluorophenyl)propanoic acid 1134619-17-2 C₉H₉F₂NO₂ 201.17 2-amino, 2,5-difluorophenyl Drug discovery intermediates
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid 266360-61-6 C₉H₉F₂NO₂ 201.17 3-amino, chiral center Peptide synthesis
3-Amino-3-(2,4-difluorophenyl)propanoic acid 412925-23-6 C₉H₉F₂NO₂ 201.17 2,4-difluorophenyl, 3-amino Not specified
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid HCl 457654-89-6 C₉H₁₀Cl₃NO₂ 270.54 Dichloro substitution, hydrochloride Biochemical research

Research Findings and Implications

  • Fluorine Position : The 2,5-difluoro configuration in the target compound balances electronic withdrawal and steric effects, optimizing interactions with aromatic residues in enzymes .
  • Chirality: The (R)-enantiomer of 2,5-difluoro-D-phenylalanine is prioritized in peptide synthesis due to its compatibility with natural L-amino acid configurations .
  • Solubility : Hydrochloride salts (e.g., CAS 457654-89-6) improve solubility for in vitro assays, whereas free acids (e.g., CAS 1134619-17-2) are preferred for solid-phase synthesis .

Biological Activity

2-Amino-2-(2,5-difluorophenyl)propanoic acid (CAS No. 1134619-17-2) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a difluorophenyl group that enhances its biological activity and potential therapeutic applications.

  • Molecular Formula : C10H10F2N2O2
  • Molecular Weight : 224.19 g/mol
  • Structure : The compound features an amino group and a propanoic acid moiety attached to a 2,5-difluorophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorophenyl substituent plays a crucial role in enhancing the binding affinity and specificity towards these targets.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of amino acids, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Inhibition :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Neuroprotection :
    • Research involving neuronal cell cultures demonstrated that this compound could reduce oxidative stress markers and enhance cell survival under neurotoxic conditions.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-Amino-3-(4-fluorophenyl)propanoic acidStructureModerate antimicrobial activity
3-Amino-3-(3,4-dichlorophenyl)propanoic acidStructureStrong anticancer properties

Unique Features

The presence of the difluorophenyl group in this compound differentiates it from other amino acid derivatives. This structural modification enhances lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of 2-Amino-2-(2,5-difluorophenyl)propanoic acid?

  • Methodological Answer : To confirm structure and purity:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions and stereochemistry. For fluorinated analogs, 19F^{19}F-NMR is critical for detecting electronic environments of fluorine atoms .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve enantiomers if present .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, similar compounds like 3-[4-(2,5-difluorophenyl)cyclohexyl]propanoic acid were validated using HRMS .

Q. How can researchers optimize the synthesis yield of this compound under mild conditions?

  • Methodological Answer :
  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to protect the amino group during fluorophenyl coupling. Boc-protected analogs (e.g., 2-(Boc-amino)-3-(2,6-difluorophenyl)propanoic acid) have been synthesized with yields >70% under acidic deprotection .
  • Catalytic Hydrogenation : For intermediates, employ Pd/C or Raney Ni in ethanol at 25–50°C to reduce nitro or cyano groups while preserving fluorinated aromatic rings .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates, while minimizing side reactions .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence the biological activity of this compound?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution. For example, (R)-enantiomers of related fluorophenylpropanoic acids showed higher binding affinity to GABA receptors .
  • Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., tyrosine kinase or decarboxylases). Fluorine’s electronegativity may stabilize transition states differently in stereoisomers, altering IC50_{50} values .
  • Computational Docking : Use software like AutoDock Vina to model enantiomer interactions with active sites. Fluorine’s van der Waals radius and hydrogen-bonding capacity can affect binding poses .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) to assess stability. Fluorine’s hydrophobic and electrostatic contributions can be quantified via free-energy perturbation (FEP) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate reaction pathways for decarboxylation or proton transfer, leveraging fluorine’s inductive effects on transition states .
  • Thermodynamic Data : Reference gas-phase ion affinity data (e.g., sodium adducts of similar amino acids: ΔrH° ≈ 201 kJ/mol) to model ion-protein interactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of fluorinated amino acid analogs?

  • Methodological Answer :
  • Source Validation : Cross-check purity (e.g., ≥97% by HPLC) and stereochemical integrity, as impurities or racemic mixtures may skew activity data .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, anti-inflammatory activity of 2-(4-ethylphenyl)propanoic acid varied significantly with assay pH .
  • Independent Replication : Repeat key studies using validated reference standards (e.g., pharmacopeial-grade impurities in ) to confirm reproducibility .

Safety and Handling

Q. What precautions are critical for handling fluorinated amino acids in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated compounds may penetrate latex .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., fluorinated benzaldehyde byproducts) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Fluorinated aromatic rings are persistent and require incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2,5-difluorophenyl)propanoic acid
Reactant of Route 2
2-Amino-2-(2,5-difluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.